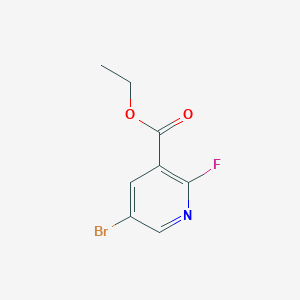

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate

Descripción

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate (CAS: Unspecified; Ref: 10-F632464) is a halogenated pyridine derivative featuring a carboxylate ester group at position 3, a bromine atom at position 5, and a fluorine atom at position 2 of the pyridine ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines serve as intermediates for cross-coupling reactions or bioactive molecule development. Notably, the compound has been listed as discontinued by CymitQuimica, a major supplier, with all stock quantities (1g–100g) marked as unavailable as of 2025 .

Propiedades

IUPAC Name |

ethyl 5-bromo-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKQPXFIJCJKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and pharmaceuticals. Biology: The compound is utilized in biological studies to understand the effects of halogenated pyridines on biological systems. Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents. Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Key Structural Differences and Commercial Availability

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate belongs to a family of halogenated pyridine esters. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Comparison of this compound and Analogs

Key Observations:

- Substituent Positioning: The primary compound’s carboxylate group at position 3 distinguishes it from analogs with acetate side chains (e.g., at position 2).

- Halogen Effects: Fluorine’s high electronegativity may enhance metabolic stability in drug candidates compared to chlorine, which introduces bulkier substituents that could hinder certain reactions .

- Commercial Viability: The discontinuation of this compound contrasts with its analogs’ availability, suggesting challenges in synthesis, stability, or market demand .

Actividad Biológica

Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound has the molecular formula CHBrFNO and a molecular weight of 248.05 g/mol. The compound features a pyridine ring with bromine and fluorine substituents, along with an ethyl ester group attached to the carboxylate function. This unique arrangement enhances its reactivity and biological activity compared to similar compounds.

Target Interactions

The compound is known to interact with various enzymes and proteins, influencing their activity. It acts as a precursor in the synthesis of indole derivatives, which are involved in numerous biochemical pathways related to cell biology.

Biochemical Pathways

This compound plays a role in several biochemical pathways:

- Enzyme Modulation : It may function as an inhibitor or activator depending on the context, affecting metabolic pathways significantly.

- Cell Signaling : The compound influences cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Function : It alters cell signaling pathways, which can impact cellular responses to external stimuli.

- Gene Expression : The compound has been shown to modulate gene expression related to metabolic processes, thereby influencing overall cellular metabolism.

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- In Vivo Studies : Animal model studies indicate that dosage plays a crucial role in its biological effects, with lower doses showing minimal toxicity while higher doses may lead to adverse effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| Ethyl 5-bromo-3-pyridinecarboxylate | Lacks fluorine atom | Antimicrobial agents |

| Ethyl 2-fluoro-3-pyridinecarboxylate | Lacks bromine atom | Antitumor activity |

| Ethyl 5-bromo-2-chloro-3-pyridinecarboxylate | Contains chlorine instead of fluorine | Organic synthesis |

The presence of both bromine and fluorine atoms contributes to its distinct reactivity and biological activity compared to these similar compounds.

Research Applications

This compound is utilized across various scientific domains:

- Medicinal Chemistry : As a building block in the synthesis of pharmaceutical compounds targeting various diseases.

- Biological Studies : To understand the effects of halogenated pyridines on biological systems.

- Material Science : Explored for potential use in organic electronics and functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.